Saframycin Mx1

Description

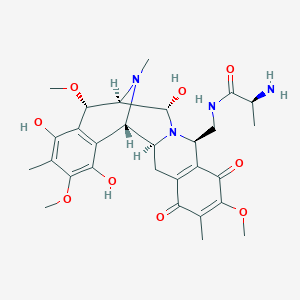

Structure

2D Structure

3D Structure

Properties

CAS No. |

113036-78-5 |

|---|---|

Molecular Formula |

C29H38N4O9 |

Molecular Weight |

586.6 g/mol |

IUPAC Name |

(2S)-2-amino-N-[[(1S,2S,10R,12S,13R,14S)-12,16,19-trihydroxy-7,14,18-trimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide |

InChI |

InChI=1S/C29H38N4O9/c1-10-21(34)13-8-14-19-17-18(22(35)11(2)26(41-6)24(17)37)27(42-7)20(32(19)4)29(39)33(14)15(9-31-28(38)12(3)30)16(13)23(36)25(10)40-5/h12,14-15,19-20,27,29,35,37,39H,8-9,30H2,1-7H3,(H,31,38)/t12-,14-,15-,19+,20+,27-,29-/m0/s1 |

InChI Key |

QSLZNGPMBOCIAZ-QSNGQZDXSA-N |

Isomeric SMILES |

CC1=C(C2=C([C@H]3[C@@H]4CC5=C([C@@H](N4[C@H]([C@@H]([C@H]2OC)N3C)O)CNC(=O)[C@H](C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O)O |

Canonical SMILES |

CC1=C(C2=C(C3C4CC5=C(C(N4C(C(C2OC)N3C)O)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O)O |

Other CAS No. |

113036-78-5 |

Synonyms |

saframycin Mx1 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Saframycin Mx1 from Myxococcus xanthus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myxococcus xanthus, a soil-dwelling deltaproteobacterium, is renowned for its complex social behaviors, including cooperative predation and the formation of multicellular fruiting bodies. This organism is also a prolific producer of secondary metabolites with diverse biological activities. Among these is Saframycin Mx1, a potent heterocyclic quinone antibiotic. This technical guide provides an in-depth overview of the discovery, biosynthesis, and biological activity of this compound, with a focus on the experimental protocols and underlying regulatory mechanisms.

Physicochemical Properties of this compound

This compound is a complex molecule with the chemical formula C₂₉H₃₈N₄O₉. Its structure features a dimeric tetrahydroisoquinoline core, which is characteristic of the saframycin family of antibiotics.

| Property | Value |

| Molecular Formula | C₂₉H₃₈N₄O₉ |

| Molecular Weight | 586.6 g/mol |

| Appearance | Yellowish, amorphous solid |

| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, and chloroform; sparingly soluble in water |

| UV λmax (Methanol) | 268 nm |

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a non-ribosomal peptide synthetase (NRPS) multienzyme complex encoded by the saf gene cluster.[1][2] This pathway involves the assembly of amino acid precursors into a complex peptide backbone, which then undergoes a series of enzymatic modifications to yield the final saframycin structure.

Experimental Workflow for Gene Cluster Identification

The identification of the saf gene cluster involved a series of molecular biology techniques to locate and characterize the genes responsible for this compound production.

Production of this compound

Fermentation Protocol

This compound is produced by submerged fermentation of Myxococcus xanthus strain Mx x48.[3]

1. Culture Medium:

-

Medium Composition: Casitone (1%), MgSO₄·7H₂O (0.2%), pH 7.2.

-

Preparation: Dissolve components in distilled water, adjust pH, and sterilize by autoclaving.

2. Inoculum Preparation:

-

Grow M. xanthus Mx x48 on agar plates of the above medium for 5-7 days at 30°C.

-

Inoculate a liquid preculture with a single colony and incubate for 2-3 days at 30°C with shaking (200 rpm).

3. Fermentation:

-

Inoculate the production medium with the preculture (5% v/v).

-

Incubate at 30°C for 96 hours with vigorous aeration and agitation.

-

Monitor production of this compound by HPLC analysis of the culture broth.

Extraction and Purification Protocol

1. Extraction:

-

Adjust the pH of the whole culture broth to 8.0 with NaOH.

-

Extract twice with an equal volume of ethyl acetate.

-

Combine the organic phases and evaporate to dryness under reduced pressure.

2. Purification:

-

Dissolve the crude extract in a small volume of methanol.

-

Apply the solution to a silica gel column equilibrated with chloroform.

-

Elute with a stepwise gradient of chloroform-methanol (100:1 to 10:1 v/v).

-

Monitor fractions by thin-layer chromatography (TLC) and pool fractions containing this compound.

-

Perform final purification by preparative high-performance liquid chromatography (HPLC) on a reverse-phase C18 column.

Biological Activity of this compound

This compound exhibits potent antimicrobial and anticancer activities. Its mechanism of action is believed to involve the inhibition of DNA and RNA synthesis.[3]

Antimicrobial Activity

This compound is active against a range of Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Bacillus subtilis | 0.1 - 1.0 |

| Staphylococcus aureus | 1.0 - 10.0 |

| Micrococcus luteus | 0.5 - 5.0 |

Anticancer Activity

This compound has demonstrated significant cytotoxicity against various cancer cell lines.

| Cancer Cell Line | IC₅₀ (µM) |

| MCF-7 (Breast) | 0.01 - 0.1 |

| HeLa (Cervical) | 0.05 - 0.5 |

| HCT-116 (Colon) | 0.1 - 1.0 |

Regulatory Pathways Influencing Production

The production of secondary metabolites in Myxococcus xanthus is tightly regulated by a complex network of signaling pathways that respond to nutritional cues and cell density. While the specific regulation of the this compound gene cluster is not fully elucidated, it is likely integrated into the broader regulatory networks governing development and social behavior in this organism.

Hypothetical Regulatory Model

Nutrient limitation is a key trigger for secondary metabolism and development in M. xanthus. This starvation signal is thought to initiate a cascade of events, including the production of the A-signal, a quorum-sensing signal that allows the cells to assess their population density. Once a critical cell density is reached, further developmental processes and secondary metabolite production are initiated.

Conclusion

This compound represents a promising natural product with significant therapeutic potential. The elucidation of its biosynthetic pathway and the development of fermentation and purification protocols have laid the groundwork for its further investigation and potential clinical application. Future research focused on understanding the intricate regulatory networks that control its production in Myxococcus xanthus will be crucial for optimizing yields and for the rational design of novel saframycin analogs with improved therapeutic properties.

References

- 1. journals.asm.org [journals.asm.org]

- 2. A new Myxococcus xanthus gene cluster for the biosynthesis of the antibiotic this compound encoding a peptide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a new natural saframycin isolated from a myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of Saframycin Mx1: A Non-Ribosomal Peptide Synthetase Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Saframycin Mx1, a potent antitumor antibiotic produced by the myxobacterium Myxococcus xanthus, belongs to the tetrahydroisoquinoline family of natural products. Its complex heterocyclic quinone structure is assembled through a fascinating biosynthetic pathway orchestrated by a non-ribosomal peptide synthetase (NRPS) system. This technical guide provides a comprehensive overview of the biosynthesis of this compound, detailing the genetic basis, enzymatic machinery, and proposed biochemical transformations. The content is tailored for researchers, scientists, and drug development professionals, offering insights into the intricate mechanisms of NRPS-mediated synthesis and potential avenues for bioengineering and drug discovery.

Introduction

This compound is a member of the saframycin group of antibiotics, which are known for their significant biological activities, including antibacterial and potent antitumor properties.[1] The core structure of these molecules, a complex pentacyclic cage, is derived from amino acid precursors, highlighting the central role of a non-ribosomal peptide synthetase (NRPS) assembly line in their biosynthesis.[2][3] The biosynthetic gene cluster for this compound was identified in Myxococcus xanthus, revealing a set of genes responsible for the synthesis of the peptide backbone and its subsequent modifications.[2] Understanding the intricacies of this biosynthetic pathway is crucial for efforts aimed at the rational design of novel saframycin analogs with improved therapeutic properties.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is encoded by a dedicated gene cluster in Myxococcus xanthus.[2] This cluster harbors the genes for the core NRPS machinery, as well as enzymes responsible for precursor supply and tailoring reactions.

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster

| Gene | Proposed Function | Homology/Domains |

| safA | Non-ribosomal peptide synthetase | Adenylation (A), Peptidyl Carrier Protein (PCP), Condensation (C), Reductase (RE) domains |

| safB | Non-ribosomal peptide synthetase | Acyl-CoA Ligase (AL), Peptidyl Carrier Protein (PCP), Condensation (C), Adenylation (A) domains |

| safC | Putative O-methyltransferase | S-adenosylmethionine (SAM)-binding domain |

| sfmD (homolog) | Hydroxylase | Aromatic ring hydroxylation |

| sfmM2/sfmM3 (homologs) | Methyltransferases | C-methylation and O-methylation of tyrosine |

Note: Some gene functions are inferred from homology to genes in the saframycin A and safracin B biosynthetic clusters.[4][5]

The Non-Ribosomal Peptide Synthetase (NRPS) Machinery

The core of this compound is assembled by a multi-enzyme NRPS complex encoded by the safA and safB genes.[2] This system exhibits an unusual architecture and is proposed to function in an iterative manner, deviating from the canonical linear model of NRPS synthesis.[4]

Table 2: Domain Organization of the this compound NRPS

| Enzyme | Module | Domain | Substrate Specificity (Predicted/Confirmed) |

| SafB | Loading | AL | - |

| PCP0 | - | ||

| Module 1 | C1 | - | |

| A1 | L-Alanine | ||

| PCP1 | - | ||

| SafA | Module 2 | C2 | - |

| A2 | Glycine | ||

| PCP2 | - | ||

| Module 3 | C3 | - | |

| A3 | L-Tyrosine (modified) | ||

| PCP3 | - | ||

| Terminating | RE | Reductive release of the tetrapeptide |

AL: Acyl-CoA Ligase, PCP: Peptidyl Carrier Protein, C: Condensation, A: Adenylation, RE: Reductase.

The proposed model for the this compound NRPS involves the iterative use of the final module (Module 3) to incorporate two modified tyrosine residues.[4] This iterative mechanism is a notable feature of this biosynthetic pathway.

Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages: precursor synthesis, NRPS-mediated assembly of the tetrapeptide backbone, and post-NRPS tailoring reactions.

Precursor Biosynthesis

The building blocks for the this compound core are L-alanine, glycine, and two molecules of a modified L-tyrosine derivative, 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr).[5] The biosynthesis of this non-proteinogenic amino acid is proposed to involve the following steps:

-

Hydroxylation: An enzyme homologous to SfmD catalyzes the hydroxylation of L-tyrosine.[5]

-

Methylation: Two distinct methyltransferases, homologous to SfmM2 and SfmM3, are responsible for the C-methylation and O-methylation of the tyrosine ring.[5]

NRPS Assembly of the Tetrapeptide Intermediate

The assembly of the linear tetrapeptide is carried out by the SafB and SafA NRPS enzymes.

Caption: NRPS assembly line for the this compound tetrapeptide backbone.

The process begins with the activation of L-alanine by the A1 domain of SafB. The growing peptide chain is then elongated through the sequential addition of glycine and two molecules of 3h5mOmTyr by the modules on SafA. The final reductase (RE) domain catalyzes the reductive release of the fully assembled tetrapeptide as an aldehyde.[4]

Post-NRPS Tailoring Reactions

Following its release from the NRPS, the linear tetrapeptide aldehyde undergoes a series of complex tailoring reactions to form the characteristic pentacyclic structure of this compound. These transformations are thought to involve:

-

Pictet-Spengler reactions: Intramolecular cyclization reactions to form the tetrahydroisoquinoline rings.

-

Oxidations: Formation of the quinone moieties.

-

Additional modifications: These may include hydroxylations and other enzymatic transformations to yield the final this compound structure.

Caption: Proposed post-NRPS tailoring steps in this compound biosynthesis.

Experimental Protocols

Fermentation and Isolation of Saframycins

This protocol is adapted from the procedure for Saframycin A and can be used as a starting point for this compound production.[4]

-

Inoculum Preparation: A culture of Myxococcus xanthus is grown in a suitable seed medium.

-

Fermentation: The seed culture is used to inoculate a larger volume of production medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration.

-

Extraction: The culture broth is harvested, and the cells are separated by centrifugation or filtration. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude extract is concentrated and subjected to chromatographic purification techniques, such as silica gel chromatography and high-performance liquid chromatography (HPLC), to isolate pure this compound.

Adenylation Domain Substrate Specificity Assay (ATP-PPi Exchange Assay)

This assay is used to determine the amino acid substrate specificity of the A-domains in the NRPS.[4]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing Tris-HCl buffer, the purified A-domain-containing protein, ATP, MgCl₂, dithiothreitol, and radiolabeled pyrophosphate ([³²P]PPi).

-

Incubation: The reaction is initiated by the addition of a specific amino acid and incubated at 30°C.

-

Quenching and Measurement: The reaction is stopped by the addition of activated charcoal in a pyrophosphate solution. The charcoal binds the ATP, while the unincorporated [³²P]PPi remains in solution. The radioactivity of the charcoal-bound ATP is then measured using a scintillation counter. An increase in radioactivity in the presence of a specific amino acid indicates that it is a substrate for the A-domain.

Gene Disruption

Gene disruption experiments are crucial for confirming the function of genes in the biosynthetic cluster.[2]

-

Construct Preparation: A disruption cassette, typically containing an antibiotic resistance gene flanked by sequences homologous to the target gene, is constructed.

-

Transformation: The disruption construct is introduced into Myxococcus xanthus via electroporation or conjugation.

-

Selection and Verification: Transformants are selected based on antibiotic resistance. Successful homologous recombination and gene disruption are confirmed by PCR and Southern blot analysis.

Heterologous Expression

Heterologous expression of the this compound gene cluster in a more genetically tractable host can facilitate pathway engineering and production optimization.

-

Vector Construction: The entire biosynthetic gene cluster is cloned into a suitable expression vector (e.g., a cosmid or a BAC).

-

Host Transformation: The expression vector is introduced into a heterologous host, such as E. coli or a Streptomyces species.

-

Expression and Analysis: The heterologous host is cultured under conditions that induce the expression of the cloned genes. The production of this compound or its intermediates is then analyzed by HPLC and mass spectrometry.

Quantitative Data

Currently, detailed quantitative data such as enzyme kinetics (K_m, k_cat) for the this compound NRPS enzymes and specific fermentation titers are not extensively available in the public domain. Further biochemical characterization of the purified enzymes and optimization of fermentation processes are required to generate this valuable data.

Conclusion

The biosynthesis of this compound is a remarkable example of the chemical versatility of NRPS-based pathways. The iterative use of an NRPS module and the complex post-NRPS tailoring reactions highlight the intricate enzymatic machinery that has evolved to produce this potent antitumor agent. The information presented in this guide provides a solid foundation for further research into the biosynthesis of saframycins and related tetrahydroisoquinoline antibiotics. Future work focusing on the detailed biochemical characterization of the biosynthetic enzymes and the heterologous expression of the pathway will undoubtedly open up new avenues for the discovery and development of novel anticancer drugs.

References

- 1. Quantitative and qualitative analysis of saframycins. Polarographic and voltammetric behaviour and direct polarographic determination of saframycin A in fermentation broth and the high-performance liquid chromatographic determination of various saframycins - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. A new Myxococcus xanthus gene cluster for the biosynthesis of the antibiotic this compound encoding a peptide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a new natural saframycin isolated from a myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mechanism of Action of Saframycin Mx1 on DNA

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular mechanism by which Saframycin Mx1, a tetrahydroisoquinoline antibiotic isolated from the myxobacterium Myxococcus xanthus, exerts its cytotoxic effects through interaction with DNA.[1][2] this compound belongs to a class of antitumor agents known for their potent activity, which stems from their ability to covalently modify the DNA double helix, ultimately disrupting essential cellular processes.

Core Mechanism: Reductive Activation and DNA Alkylation

The action of this compound is not direct but requires intracellular bioactivation. The core mechanism can be dissected into two critical stages: reductive activation to form a reactive intermediate and the subsequent covalent alkylation of DNA.

1.1 Reductive Activation

This compound, like other members of the saframycin family, possesses a quinone moiety that is essential for its activity.[3][4] In the reducing environment of the cell, this quinone is converted to a hydroquinone. This initial reduction triggers a cascade of electronic rearrangements, leading to the elimination of the α-cyanoamine group at position C21. This elimination results in the formation of a highly electrophilic iminium species. This iminium ion is the ultimate reactive form of the drug responsible for DNA alkylation.[3][4] The requirement for a reducing agent, such as dithiothreitol, for DNA binding has been demonstrated in vitro for related saframycins.[3][4]

Caption: Reductive activation pathway of this compound leading to DNA alkylation.

1.2 DNA Binding and Covalent Adduct Formation

Once formed, the planar tetrahydroisoquinoline core of the activated saframycin intercalates into the minor groove of the DNA. This non-covalent binding positions the reactive iminium ion in close proximity to nucleophilic sites on the DNA bases. The primary target for alkylation is the exocyclic amino group (N2) of guanine.[5] This results in the formation of a stable, covalent aminal linkage between the drug and the DNA base.

This covalent modification, known as a DNA adduct, causes significant distortion of the DNA helix.[6] The presence of this bulky adduct in the minor groove physically obstructs the binding and transit of proteins that interact with DNA.

Cellular Consequences of DNA Adduct Formation

The formation of Saframycin-DNA adducts triggers a cascade of downstream cellular events that account for the compound's potent cytotoxicity.

2.1 Inhibition of Macromolecular Synthesis

The primary consequence of the DNA adducts is the potent inhibition of both DNA replication and RNA transcription.[1][7] The covalent adducts act as physical roadblocks, causing the stalling of DNA and RNA polymerases.[8][9][10] This disruption of essential cellular processes leads to cell cycle arrest and, ultimately, apoptosis. The inhibition of RNA synthesis has been demonstrated to be a key part of the mode of action for the related Saframycin A.[7]

Caption: Logical flow from this compound administration to cellular cytotoxicity.

2.2 Sequence Selectivity

Saframycins do not alkylate DNA randomly. Footprinting studies with related compounds, Saframycin A and S, have revealed a distinct preference for G-rich sequences.[5] The binding and alkylation preferentially occur at guanine residues within sequences such as 5'-GGPy (where Py is a pyrimidine, C or T) and 5'-GGG.[5] This sequence selectivity is a critical aspect of its mechanism and may influence its gene-targeting effects.

Quantitative Data

While specific binding constants for this compound are not extensively published, footprinting analysis of closely related saframycins provides clear data on sequence preference.

| Parameter | Observation for Saframycin A & S | Reference |

| Primary Target Base | Guanine (N2 position) | [5] |

| Binding Location | DNA Minor Groove | [11] |

| High-Affinity Sequences | 5'-GGG, 5'-GGC | [5] |

| Moderate-Affinity Sequences | 5'-GCC, 5'-ACC | [5] |

| Dis-favored Sequences | Alternating CG sequences | [5] |

Key Experimental Protocols

The mechanism of this compound has been elucidated through various biochemical and molecular biology techniques. Below are detailed protocols for two fundamental assays.

4.1 Protocol: DNA Footprinting using MPE-Fe(II)

This protocol is used to identify the specific DNA sequences where a ligand binds. It is based on the principle that a bound ligand will protect the DNA from cleavage by a chemical nuclease like methidiumpropyl-EDTA-iron(II) (MPE-Fe(II)).

Methodology:

-

DNA Preparation: A DNA fragment of interest (e.g., a restriction fragment from a plasmid) is labeled at one 5' end with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.

-

Drug-DNA Incubation: The end-labeled DNA is incubated with varying concentrations of this compound in a suitable buffer (e.g., Tris-HCl, pH 7.4) at 37°C. A reducing agent like dithiothreitol (DTT, ~10 mM) must be included to facilitate the activation of the drug.[5]

-

MPE-Fe(II) Cleavage: The MPE-Fe(II) complex is freshly prepared and added to the drug-DNA mixture, followed by the addition of DTT to initiate the cleavage reaction. The reaction is allowed to proceed for a specific time at room temperature.

-

Reaction Quenching: The cleavage reaction is stopped by the addition of a quenching solution, typically containing a high concentration of EDTA and a carrier like tRNA. The DNA is then precipitated with ethanol.

-

Analysis: The cleaved DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide sequencing gel. The gel is dried and exposed to X-ray film for autoradiography.

-

Interpretation: Regions where this compound was bound will be protected from cleavage, resulting in a "footprint" — a gap in the ladder of DNA bands compared to a control lane with no drug.

Caption: Experimental workflow for MPE-Fe(II) DNA footprinting.

4.2 Protocol: In Vitro DNA Alkylation Assay

This assay confirms the covalent binding of Saframycin to DNA and can be used to quantify the extent of adduct formation. It relies on a radiolabeled version of the drug.

Methodology:

-

Preparation of Labeled Drug: Saframycin is biosynthetically labeled using a radioactive precursor, such as [¹⁴C]tyrosine, which is incorporated into the heterocyclic quinone skeleton.[3][4]

-

Alkylation Reaction: Calf thymus DNA is incubated with the [¹⁴C]-labeled this compound in the presence of a reducing agent (e.g., DTT) for a set time (e.g., 1-2 hours) at 37°C. A control reaction is run in the absence of DTT.[4]

-

DNA Isolation: After incubation, the DNA is separated from the unbound drug. This is typically achieved by repeated ethanol precipitation or by passing the mixture through a Sephadex column to separate the large DNA polymer from the small drug molecule.

-

Quantification: The amount of radioactivity associated with the purified DNA is measured using liquid scintillation counting.

-

Interpretation: A significant amount of radioactivity in the DNA fraction from the DTT-containing reaction, compared to the negligible amount in the control, confirms that covalent binding is reduction-dependent.[4] This data can be used to calculate the ratio of drug molecules bound per base pair of DNA.

References

- 1. This compound, a new natural saframycin isolated from a myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, A NEW NATURAL SAFRAMYCIN ISOLATED FROM A MYXOBACTERIUM [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Binding of saframycin A, a heterocyclic quinone anti-tumor antibiotic to DNA as revealed by the use of the antibiotic labeled with [14C]tyrosine or [14C]cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of a duocarmycin-DNA adduct-recognizing protein in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Amsacrine Derivatives Selectively Inhibit Mycobacterial Topoisomerase I (TopA), Impair M. smegmatis Growth and Disturb Chromosome Replication [frontiersin.org]

- 9. In vitro inhibition of c-myc transcription by mithramycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. INHIBITION OF TRANSCRIPTION BY PLURAMYCIN AND BLEOMYCIN [jstage.jst.go.jp]

- 11. Concerted DNA recognition and novel site-specific alkylation by duocarmycin A with distamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antibacterial Spectrum of Saframycin Mx1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antibacterial properties of Saframycin Mx1, a novel antibiotic belonging to the saframycin family. While specific quantitative data on its activity remains limited in publicly accessible literature, this document synthesizes the available qualitative information, outlines its proposed mechanism of action, and provides a detailed, standardized experimental protocol for its evaluation.

Antibacterial Spectrum

This compound, isolated from the myxobacterium Myxococcus xanthus, has demonstrated a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.[1] The existing scientific literature confirms its antibacterial potential, though a comprehensive quantitative analysis of its minimum inhibitory concentrations (MICs) against a wide panel of bacterial strains is not yet available.

Table 1: Qualitative Antibacterial Spectrum of this compound

| Bacterial Classification | Reported Activity |

|---|---|

| Gram-positive Bacteria | Active |

| Gram-negative Bacteria | Active |

Caption: This table summarizes the known antibacterial activity of this compound.

Mechanism of Action

The antibacterial effect of this compound is attributed to its interaction with cellular DNA.[1] This mechanism is characteristic of the saframycin class of antibiotics. The core of this interaction involves the formation of a covalent bond between the antibiotic and DNA, which subsequently disrupts essential cellular processes.

The proposed signaling pathway for the antibacterial action of this compound is as follows:

Caption: Proposed mechanism of antibacterial action for this compound.

The key step in this pathway is the formation of a covalent adduct between this compound and the N2 position of guanine residues in the minor groove of the bacterial DNA. This irreversible binding distorts the DNA helix, creating a physical barrier that obstructs the progression of DNA polymerase and RNA polymerase, thereby inhibiting DNA replication and transcription. The cessation of these fundamental processes ultimately leads to bacterial cell death.

Experimental Protocols

To facilitate further research and standardized evaluation of this compound, a detailed protocol for determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method is provided below. This is a widely accepted and robust method for quantifying the in vitro antibacterial activity of a compound.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

3.1. Materials

-

This compound (lyophilized powder or stock solution of known concentration)

-

Sterile 96-well, flat-bottom microtiter plates

-

Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

-

Test bacterial strains (e.g., ATCC reference strains)

-

Sterile, disposable pipette tips and multichannel pipettor

-

Spectrophotometer or microplate reader

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator

3.2. Procedure

-

Preparation of this compound Stock Solution:

-

Accurately weigh a precise amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Further dilute the stock solution in the appropriate growth medium to create a working stock solution at a concentration suitable for the serial dilutions.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL).

-

Within 15 minutes of standardization, dilute the bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Microtiter Plate Setup:

-

Dispense 50 µL of sterile growth medium into wells A1 through A11 of a 96-well microtiter plate.

-

Add 100 µL of the this compound working stock solution to well A1.

-

Perform a two-fold serial dilution by transferring 50 µL from well A1 to A2, mix thoroughly, and continue this process down to well A10. Discard 50 µL from well A10. Well A11 will serve as the growth control (no antibiotic). Well A12 will be the sterility control (medium only).

-

Add 50 µL of the standardized bacterial inoculum to wells A1 through A11. The final volume in each well will be 100 µL.

-

-

Incubation:

-

Cover the microtiter plate with a sterile lid or sealing film.

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Data Interpretation:

-

Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the test organism.

-

The results can also be read using a microplate reader at a wavelength of 600 nm.

-

3.3. Experimental Workflow

Caption: A schematic workflow for the determination of the Minimum Inhibitory Concentration (MIC) of this compound.

References

Saframycin Mx1 Analogues and Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Synthesis, Biological Activity, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Saframycin Mx1 analogues and their derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. The information is curated to be a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer agents.

Core Structure and Chemical Profile

This compound is a tetrahydroisoquinoline antibiotic produced by the myxobacterium Myxococcus xanthus. It belongs to a class of compounds known for their potent antibacterial and antitumor properties. The core structure of saframycins is a pentacyclic system derived from the condensation of two tyrosine molecules, a glycine, and an alanine residue through a non-ribosomal peptide synthetase (NRPS) machinery. The biological activity of these compounds is intrinsically linked to their unique three-dimensional structure, which facilitates interaction with cellular macromolecules.

Quantitative Biological Activity of Saframycin Analogues

The antitumor activity of Saframycin analogues is a key area of investigation. Their cytotoxicity is typically evaluated against a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a standard metric for potency. The following tables summarize the reported in vitro cytotoxic activities of various Saframycin analogues.

Table 1: In Vitro Cytotoxicity of Saframycin A Analogues against Various Cancer Cell Lines

| Compound | HCT-116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | C6 (Glioma) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) |

| Saframycin A | Potent (specific value not available) | - | - | - | - |

| Analogue 5 | - | 10.67 ± 1.53 | 4.33 ± 1.04 | - | - |

| Analogue 2 | - | 24.0 ± 3.46 | 23.33 ± 2.08 | - | - |

| Analogue 3 | - | 28.0 ± 1.0 | 49.33 ± 1.15 | - | - |

| Analogue 10 | - | 29.67 ± 5.51 | 12.33 ± 4.93 | - | - |

| Analogue 9 | - | 51.5 ± 4.95 | 25.33 ± 1.53 | - | - |

| Doxorubicin (control) | - | - | - | 19.7 ± 3.1 | - |

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions. "-" indicates data not available.

Table 2: Structure-Activity Relationship Summary of Saframycins against L1210 Mouse Leukemia Cells

| Structural Feature | Effect on Cytotoxic Activity |

| Absence of α-cyanoamine group | Significant decrease |

| Absence of α-carbinolamine group | Significant decrease |

| Bulky substituent at C-14 | Decrease |

| Bulky substituent at C-25 | Decrease |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. This section outlines key experimental protocols for the synthesis and biological evaluation of Saframycin analogues.

General Protocol for the Synthesis of Saframycin Analogues

The synthesis of the complex pentacyclic core of saframycins is a significant chemical challenge. Modern synthetic strategies often employ a modular approach. A streamlined modular synthesis has been developed for the saframycin substructure, which involves a copper(I)-catalyzed three-component assembly followed by a gold(I)-promoted 6-endo cyclization.

Key Steps:

-

Copper(I)-catalyzed three-component coupling: This step involves the regiocontrolled assembly of an alkyne, a tetrahydroisoquinoline segment, and a benzaldehyde derivative to yield a key intermediate.

-

Tandem Strecker reaction and intramolecular cyclization: The intermediate from the previous step undergoes a tandem reaction to form a 2,3-diaminobenzofuran moiety.

-

Gold(I)-mediated 6-endo hydroamination: The final key step involves a gold(I)-catalyzed cyclization to construct the left isoquinoline ring, leading to the core substructure of the tetrahydroisoquinoline alkaloids.

For detailed experimental procedures, including reagent quantities, reaction conditions, and characterization data, it is recommended to consult the supplementary information of relevant publications.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with various concentrations of the Saframycin analogues and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of Saframycin antibiotics involves direct interaction with DNA. This interaction triggers a cascade of cellular events, ultimately leading to cell death.

DNA Damage and Response

Saframycins are known to bind covalently to the minor groove of DNA, with a preference for GC-rich sequences. This binding is facilitated by the reductive activation of the quinone moiety of the molecule. The formation of a covalent adduct with guanine bases leads to distortions in the DNA helix, which can stall DNA replication and transcription, ultimately inducing DNA damage.

This DNA damage activates the DNA Damage Response (DDR) pathway. The cell cycle is arrested at various checkpoints (G1/S and G2/M) to allow for DNA repair. Key proteins in this pathway include ATM (Ataxia-telangiectasia mutated) and ATR (Ataxia-telangiectasia and Rad3-related), which are activated by DNA double-strand breaks and single-strand breaks, respectively. These kinases then phosphorylate a range of downstream targets, including the tumor suppressor protein p53.

Figure 1. DNA Damage Response Pathway Induced by Saframycin Analogues.

Induction of Apoptosis

If the DNA damage is too severe to be repaired, the DDR pathway can trigger apoptosis, or programmed cell death. Saframycins can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Pathway: The activation of p53 can lead to the upregulation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis.

Extrinsic Pathway: While less characterized for saframycins, some anticancer drugs can also induce the expression of death receptors (e.g., Fas) on the cell surface. The binding of their cognate ligands (e.g., FasL) triggers the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8, the initiator caspase of the extrinsic pathway. Activated caspase-8 can directly activate effector caspases or cleave Bid to tBid, which then amplifies the apoptotic signal through the intrinsic pathway.

Figure 2. Apoptosis Signaling Pathways Activated by Saframycin Analogues.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of antitumor agents with a well-defined mechanism of action centered on DNA interaction. The modular synthesis approaches now available open up new avenues for the rational design and development of novel analogues with improved efficacy and reduced toxicity. Future research should focus on a more comprehensive evaluation of the structure-activity relationships, including the impact of modifications on different parts of the molecule on cytotoxicity, target selectivity, and pharmacokinetic properties. Furthermore, a deeper understanding of the specific signaling pathways modulated by these compounds will be crucial for their clinical development and for identifying potential combination therapies. This technical guide serves as a foundational resource to aid in these ongoing research and development efforts.

An In-depth Technical Guide to the Saframycin Family of Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The saframycins are a family of potent tetrahydroisoquinoline alkaloids with significant antitumor and antibacterial properties. First discovered as minor co-products in cultures of Streptomyces lavendulae, this family has garnered substantial interest due to its structural complexity and unique mechanism of action, which involves the covalent alkylation of DNA. Their structural similarity to the clinically approved anticancer agent ecteinascidin 743 (trabectedin) further underscores their therapeutic potential. This guide provides a comprehensive review of the saframycin family, detailing their discovery, chemical structures, biosynthesis by unusual nonribosomal peptide synthetase (NRPS) systems, and mechanisms of cytotoxicity. It summarizes key quantitative data on their biological activity and provides detailed experimental protocols for their isolation, characterization, and evaluation.

Discovery and Family Members

The saframycin family of antibiotics was first identified as satellite compounds produced in minute quantities alongside streptothricin by a strain of Streptomyces lavendulae.[1] A significant breakthrough in their production was the finding that adding cyanide to the culture broth dramatically increased the yield of Saframycin A.[2][3] Subsequently, other members of the family were discovered, including Saframycin Mx1, which is produced by the myxobacterium Myxococcus xanthus.[4]

Saframycins belong to the broader class of tetrahydroisoquinoline (THIQ) alkaloids.[5] Their core pentacyclic structure is notably similar to that of ecteinascidin 743 (ET-743), a potent antitumor agent isolated from marine tunicates, highlighting the potential of saframycins as a platform for novel anticancer drug development.[5]

Key members of the saframycin family include:

-

Saframycin A: The most potent and well-studied member, characterized by an α-cyanoamine group.[1][6]

-

Saframycin S: The direct biosynthetic precursor to Saframycin A, lacking the cyano group (decyano-saframycin A).[7]

-

Saframycin C: Another naturally occurring analog with distinct activity.

-

This compound: Produced by Myxococcus xanthus, with structural variations from the Streptomyces-derived members.[4]

-

Safracins: A closely related group of antibiotics, such as Safracin A and B, produced by Pseudomonas fluorescens.[5]

Chemical Structures

The core of the saframycin family is a complex, pentacyclic bis-tetrahydroisoquinoline scaffold. The variations among family members typically arise from substitutions on this core skeleton and modifications of the side chain.

Saframycin A , the archetypal compound, has the molecular formula C₂₉H₃₀N₄O₈.[2][5] Its defining feature is the bisquinone core and an α-amino nitrile moiety at the C-21 position. This functional group is critical for its biological activity. The structure of Saframycin A was elucidated primarily through 13C NMR spectral data.[1]

Other key structures include Saframycin S , which is identical to Saframycin A but with a hydroxyl group in place of the C-21 cyano group, and This compound , which features a hydroquinone form in one of its rings and a hydroxy group at C-21.[5]

Biosynthesis

The intricate structure of saframycins is assembled through a sophisticated biosynthetic pathway involving a nonribosomal peptide synthetase (NRPS) system.[5][8] The biosynthetic gene cluster for Saframycin A in S. lavendulae spans approximately 62 kb and contains 30 distinct genes encoding the NRPS machinery, tailoring enzymes, and regulatory proteins.[5]

The biosynthesis proceeds via the following key stages:

-

Precursor Formation: The pathway begins with the modification of L-tyrosine to create the nonproteinogenic amino acid 3-hydroxy-5-methyl-O-methyltyrosine, a key building block for the tetrahydroisoquinoline core.[9] This involves enzymes encoded by genes such as sfmD, sfmM2, and sfmM3, which catalyze hydroxylation and methylation.[9]

-

NRPS Assembly: Three NRPS genes, sfmA, sfmB, and sfmC, orchestrate the assembly of a tetrapeptidyl intermediate.[5] This system is unusual because it does not follow the typical colinearity rule of NRPSs; instead, the final module appears to act iteratively to construct the peptide backbone from L-Ala, Gly, and two molecules of the modified tyrosine precursor.[5][10]

-

Tailoring and Cyclization: Following assembly on the NRPS scaffold, a series of tailoring enzymes catalyze cyclization and modification reactions to form the final pentacyclic structure.

Mechanism of Action

The primary mechanism of action for the saframycin family is the covalent alkylation of DNA, which ultimately inhibits macromolecular synthesis and induces cell death.[11]

4.1. DNA Alkylation

The process is initiated by the reductive activation of the quinone moiety of the saframycin molecule. This activation facilitates the departure of the cyano group from the C-21 position, generating a highly reactive electrophilic iminium ion. This intermediate then covalently binds to the N2 position of guanine bases within the minor groove of double-stranded DNA, with a preference for GC-rich sequences.[12] This covalent adduct distorts the DNA helix, interfering with essential cellular processes like transcription and replication.

4.2. Cellular Response and Signaling Pathways

While DNA damage is the primary trigger, the downstream cellular response is complex. The main consequence of DNA alkylation is the potent inhibition of RNA synthesis.[13] DNA synthesis is also affected, but typically at higher concentrations of the antibiotic.

Interestingly, studies using transcription profiling in yeast have revealed that saframycins do not significantly induce the expression of known DNA-damage repair genes. Instead, they trigger a broader cellular response, including:

-

Upregulation of genes involved in glycolysis, oxidative stress, and protein degradation.

-

Repression of genes encoding histones, biosynthetic enzymes, and cellular import machinery.

This suggests that the antiproliferative activity may not solely be due to DNA damage but could also involve interactions with other cellular components or the triggering of specific stress response pathways.

Biological Activity

Saframycins exhibit potent biological activity against a range of targets, including bacteria and tumor cell lines.

5.1. Antitumor Activity

The antitumor properties of saframycins are well-documented. Saframycin A is particularly potent, showing strong inhibitory effects against various cancer cell lines. Structure-activity relationship studies have confirmed that the presence of the α-cyanoamine or α-carbinolamine group is crucial for high cytotoxic activity.[6]

| Compound | Assay/Model | Activity Metric | Value | Reference |

| Saframycin A | L1210 Mouse Leukemia (in vitro) | IC₅₀ | 0.02 µg/mL | [11] |

| Saframycin C | L1210 Mouse Leukemia (in vitro) | IC₅₀ | 1.0 µg/mL | [11] |

| Saframycin A | ddY Mice | LD₅₀ (i.p.) | 4.9 mg/kg | [11] |

| Saframycin A | ddY Mice | LD₅₀ (i.v.) | 3.3 mg/kg | [11] |

| Saframycin S | ddY Mice | LD₅₀ (i.p.) | 3.2 mg/kg | [7] |

| Saframycin S | Ehrlich Ascites Tumor (in vivo) | Effective Dose | 0.5-0.75 mg/kg/day | [7] |

| Table 1: Summary of Antitumor Activity of Saframycin Analogs. |

5.2. Antimicrobial Activity

Saframycins also possess antibacterial properties, with notable activity against Gram-positive bacteria.[7] Saframycin S, for instance, has been reported to have the highest antimicrobial activity among the saframycin group antibiotics identified at the time of its discovery.[7]

| Compound | Organism Type | Activity | Reference |

| Saframycin S | Gram-positive bacteria | High | [7] |

| This compound | Gram-positive bacteria | Active | [4] |

| Table 2: Summary of Antimicrobial Activity of Saframycin Analogs. | |||

| (Note: Specific MIC values are not consistently reported across general literature; testing against specific strains is required for detailed quantitative data.) |

Key Experimental Protocols

This section provides an overview of the methodologies used to isolate, characterize, and evaluate saframycin antibiotics.

6.1. Protocol: Isolation and Purification of Saframycins

This protocol describes a general method for extracting saframycins from a fermentation broth, such as that of Streptomyces lavendulae.

-

Fermentation: Culture the producing strain (e.g., S. lavendulae) in a suitable medium (e.g., YMP3 medium) under optimal growth conditions. For enhanced Saframycin A production, supplement the culture with NaCN.[2][3]

-

Extraction: After fermentation, centrifuge the culture to separate the mycelia from the supernatant. Extract the saframycins from both the mycelial cake and the supernatant using an organic solvent like ethyl acetate or chloroform at a neutral pH.

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: Apply the crude extract to a silica gel column. Elute with a solvent gradient (e.g., chloroform-methanol) to separate the components.

-

Preparative TLC/HPLC: Further purify the fractions containing saframycins using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[5] A C18 reverse-phase column is often used for HPLC.

-

-

Analysis and Identification: Monitor the purification process using analytical HPLC with UV detection (e.g., at 270 nm).[5] Confirm the identity and purity of the final compounds using liquid chromatography-mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][5]

6.2. Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the antibacterial activity of a saframycin compound.[14][15][16]

-

Preparation of Antibiotic Stock: Prepare a stock solution of the purified saframycin in a suitable solvent (e.g., DMSO) at a high concentration.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic stock solution in a sterile bacterial growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50-100 µL.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the growth medium to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate, including a positive control (bacteria, no antibiotic) and a negative control (medium, no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[17]

6.3. Protocol: In Vivo Antitumor Efficacy Assay (Mouse Model)

This protocol provides a general framework for evaluating the antitumor activity of saframycins in a subcutaneous tumor mouse model.[18][19][20]

-

Animal Model: Use immunocompromised mice (e.g., BALB/c nude or SCID mice, 4-6 weeks old).[18]

-

Tumor Cell Inoculation: Subcutaneously inject a suspension of a human tumor cell line (e.g., 1-5 x 10⁶ HCT-116 cells) into the flank of each mouse.[18][21]

-

Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[19][20] Randomly assign the mice into treatment groups (e.g., vehicle control, saframycin low dose, saframycin high dose).

-

Drug Administration: Administer the saframycin compound (dissolved in a suitable vehicle) to the mice via a clinically relevant route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection. The dosing schedule can vary (e.g., daily, or every 3 days for a set period).[18]

-

Monitoring:

-

Tumor Volume: Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length × width²) / 2.[18][19]

-

Body Weight: Monitor the body weight of the mice regularly as an indicator of systemic toxicity.[18]

-

Survival: Record the survival of the mice over the course of the study.

-

-

Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined endpoint size or after a fixed duration. Euthanize the mice and excise the tumors for further analysis (e.g., histology).[19] Compare the tumor growth inhibition and survival rates between the treatment and control groups to determine efficacy.

Conclusion and Future Directions

The saframycin family of antibiotics remains a compelling area of research for drug discovery. Their potent DNA-alkylating mechanism provides a strong foundation for the development of novel anticancer agents. The elucidation of their biosynthetic pathway has opened avenues for combinatorial biosynthesis and bioengineering to create novel, more effective, and less toxic analogs.[5] Future research should focus on elucidating the non-DNA-damaging aspects of their mechanism of action, exploring their potential in combination therapies, and optimizing their pharmacological properties for clinical translation. The structural and mechanistic insights gained from the saframycins will continue to inform the development of the next generation of targeted cancer therapeutics.

References

- 1. The structure of a novel antitumor antibiotic, saframycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-(((6S,7R,9R,14aS,15R)-7-Cyano-1,5,6,7,9,10,13,14,14a,15-decahydro-2,11-dimethoxy-3,12,16-trimethyl-1,4,10,13-tetraoxo-6,15-imino-4H-isoquino(3,2-b)(3)benzazocin-9-yl)methyl)-2-oxopropanamide | C29H30N4O8 | CID 100594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 4. This compound, a new natural saframycin isolated from a myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of saframycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Saframycin S, a new saframycin group antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholars.unh.edu [scholars.unh.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mode of action of saframycin antitumor antibiotics: sequence selectivities in the covalent binding of saframycins A and S to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biosynthesis of DNA-Alkylating Antitumor Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 15. researchgate.net [researchgate.net]

- 16. bio.libretexts.org [bio.libretexts.org]

- 17. dickwhitereferrals.com [dickwhitereferrals.com]

- 18. In vivo antitumor assays of nanoparticles in mice [bio-protocol.org]

- 19. ichor.bio [ichor.bio]

- 20. In vivo anti-tumor study [bio-protocol.org]

- 21. Evaluation of antitumor properties of novel saframycin analogs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Saframycin Mx1 Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saframycin Mx1 is a tetrahydroisoquinoline antibiotic belonging to the saframycin family of natural products. Isolated from the myxobacterium Myxococcus xanthus, it has garnered interest within the scientific community for its potential as an anticancer agent.[1][2] Early research indicates that the cytotoxic effects of saframycins are linked to their ability to interact with DNA. This technical guide provides a comprehensive overview of the foundational research into the cytotoxicity of this compound and its analogs, with a focus on its mechanism of action, effects on cellular processes, and the experimental protocols used for its evaluation.

Core Mechanism of Action: DNA Interaction

The primary mechanism of action for the saframycin class of antibiotics is their interaction with cellular DNA.[1][2] Saframycin A, a closely related analog, is known to form a covalent adduct with DNA, a process believed to be essential for its antitumor activity.[3] This interaction is facilitated by the presence of an α-cyanoamine group, which, upon reduction of the quinone moiety, can form an electrophilic iminium ion that alkylates guanine residues in the minor groove of the DNA double helix.[3] While direct studies on the DNA adduct formation of this compound are limited, its structural similarity to Saframycin A suggests a comparable mechanism of action.

Quantitative Analysis of Cytotoxicity

Although specific IC50 values for this compound are not extensively reported in publicly available literature, studies on the parent compound, Saframycin A, provide valuable insights into the potential potency of this class of compounds.

Table 1: In Vitro Cytotoxicity of Saframycin A Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HCT-8 | Colon | Data not specified |

| BEL-7402 | Liver | Data not specified |

| Ketr3 | Ovarian | Data not specified |

| A2780 | Ovarian | Data not specified |

| MCF-7 | Breast | Data not specified |

| A549 | Lung | Data not specified |

| BGC-803 | Gastric | Data not specified |

| Hela | Cervical | Data not specified |

| HELF | Embryonic Lung Fibroblast | Data not specified |

| KB | Oral Epidermoid | Data not specified |

Note: While a study reported potent cytotoxicity of Saframycin A analogues at the nM level, the specific IC50 values for each cell line were not individually detailed in the available abstract.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound cytotoxicity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (or analog) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in culture dishes and treat with this compound at various concentrations for a specific duration.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in PI staining solution.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.

-

Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Caspase Activity Assay)

This assay measures the activity of caspases, which are key enzymes in the apoptotic pathway.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Lysis buffer

-

Caspase substrate (e.g., a fluorogenic substrate for caspase-3/7)

-

Fluorometer or microplate reader

Procedure:

-

Cell Treatment: Treat cells with this compound as described for the other assays.

-

Cell Lysis: After treatment, lyse the cells using the provided lysis buffer.

-

Caspase Assay: Add the caspase substrate to the cell lysates.

-

Incubation: Incubate the mixture at room temperature, protected from light, for a specified time.

-

Fluorescence Measurement: Measure the fluorescence using a fluorometer or microplate reader at the appropriate excitation and emission wavelengths for the substrate used.

-

Data Analysis: Quantify the caspase activity based on the fluorescence intensity and compare the treated samples to the untreated controls.

Signaling Pathways and Cellular Effects

While specific signaling pathways for this compound-induced cytotoxicity are yet to be fully elucidated, research on related compounds and DNA-damaging agents provides a hypothetical framework.

DNA Damage Response and Cell Cycle Arrest

The formation of DNA adducts by this compound is expected to trigger the DNA Damage Response (DDR) pathway.

Caption: Hypothetical DNA Damage Response and Cell Cycle Arrest Pathway.

Upon DNA damage, sensor proteins like ATM and ATR are activated, which in turn phosphorylate and activate checkpoint kinases such as Chk1 and Chk2. This leads to the stabilization and activation of p53, a key tumor suppressor protein. The activation of these checkpoint pathways can lead to cell cycle arrest at the G1/S or G2/M transitions, providing time for the cell to repair the DNA damage. If the damage is too severe to be repaired, the cell may be directed towards apoptosis.

Apoptosis Induction

Saframycin-induced DNA damage can trigger the intrinsic pathway of apoptosis.

Caption: Postulated Intrinsic Apoptosis Pathway.

Activated p53 can upregulate the expression of pro-apoptotic proteins like Bax and Bak. These proteins translocate to the mitochondria and induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3 and -7, which execute the final stages of apoptosis by cleaving various cellular substrates.

Experimental Workflow

A logical workflow for the early-stage investigation of this compound cytotoxicity is outlined below.

Caption: Recommended Experimental Workflow.

Conclusion and Future Directions

The early-stage research on this compound and its analogs indicates a promising class of cytotoxic compounds with a primary mechanism of action involving DNA interaction. The technical protocols and hypothetical signaling pathways outlined in this guide provide a foundational framework for researchers and drug development professionals. Future research should focus on obtaining specific quantitative data for this compound cytotoxicity across a broad range of cancer cell lines. Furthermore, detailed mechanistic studies are required to fully elucidate the specific signaling pathways involved in its induction of cell cycle arrest and apoptosis. Such studies will be crucial for the further development of this compound as a potential therapeutic agent.

References

- 1. This compound, a new natural saframycin isolated from a myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, A NEW NATURAL SAFRAMYCIN ISOLATED FROM A MYXOBACTERIUM [jstage.jst.go.jp]

- 3. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Saframycin Mx1: Protocols for Isolation and Purification from Myxococcus xanthus

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the isolation and purification of Saframycin Mx1, a potent antibiotic synthesized by the myxobacterium Myxococcus xanthus. Due to the limited public availability of the detailed experimental section from the original discovery publication, this guide presents a generalized protocol based on established methods for the purification of secondary metabolites from myxobacteria, supplemented with available information on this compound.

Introduction

This compound is a notable member of the saframycin family of antibiotics, first isolated from the culture broth of Myxococcus xanthus strain Mx x48.[1] Like other saframycins, it possesses a complex heterocyclic quinone structure and exhibits significant biological activity, including effects against both Gram-positive and Gram-negative bacteria. The biosynthesis of this compound is a complex process involving a non-ribosomal peptide synthetase (NRPS) system, which is a common pathway for the production of diverse secondary metabolites in microorganisms.[2][3] Understanding the isolation and purification of this compound is critical for further research into its therapeutic potential.

Biosynthesis of this compound

The production of this compound in Myxococcus xanthus is orchestrated by a sophisticated enzymatic assembly line. The core scaffold of the molecule is synthesized by a large, multi-domain enzyme complex known as a non-ribosomal peptide synthetase (NRPS). This enzymatic system sequentially adds and modifies amino acid precursors to build the complex saframycin structure. The biosynthetic gene cluster responsible for producing the necessary enzymes has been identified and characterized, providing insights into the genetic basis of this compound production.

Caption: Biosynthetic pathway of this compound via a Non-Ribosomal Peptide Synthetase (NRPS) system.

Generalized Isolation and Purification Protocol

The following protocol is a generalized procedure for the isolation and purification of this compound from a fermentation culture of Myxococcus xanthus. The specific volumes, concentrations, and yields are not available in the public domain and would require optimization in a laboratory setting.

I. Fermentation

-

Inoculum Preparation: Aseptically inoculate a suitable seed culture medium with a pure culture of Myxococcus xanthus Mx x48. Incubate the culture with agitation at an appropriate temperature (typically 28-30°C) to achieve robust growth.

-

Production Culture: Transfer the seed culture to a larger volume of production medium designed to support the biosynthesis of secondary metabolites. Continue incubation with agitation and aeration for a period determined by optimal this compound production, which can be monitored by bioassays or analytical techniques like HPLC.

II. Extraction

-

Harvesting: At the end of the fermentation, separate the culture broth from the mycelial biomass by centrifugation or filtration.

-

Solvent Extraction:

-

Culture Broth: Extract the clarified culture broth with a water-immiscible organic solvent such as ethyl acetate or chloroform. The pH of the broth may need to be adjusted to optimize the partitioning of this compound into the organic phase. Perform the extraction multiple times to ensure complete recovery.

-

Mycelial Biomass: The mycelial biomass can also be extracted with a polar organic solvent like methanol or acetone to recover any intracellularly retained this compound.

-

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

III. Purification

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, acetone, or methanol).

-

Collect fractions and analyze them for the presence of this compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Preparative HPLC:

-

Pool the fractions containing this compound and further purify them using preparative reverse-phase HPLC.

-

A C18 column is typically used with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

-

Final Purification and Characterization:

-

Desalt and concentrate the purified fraction to obtain pure this compound.

-

Confirm the identity and purity of the final product using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Caption: A generalized workflow for the isolation and purification of this compound.

Quantitative Data Summary

| Purification Step | Total Volume (L) | Total Dry Weight (g) | This compound Concentration (µg/mL or µg/g) | Total this compound (mg) | Yield (%) | Purity (%) |

| Fermentation Broth | - | - | - | - | 100 | - |

| Crude Extract | - | - | - | - | - | - |

| Silica Gel Pool | - | - | - | - | - | - |

| Preparative HPLC Pool | - | - | - | - | - | - |

| Pure Compound | - | - | - | - | - | >95 |

Conclusion

The isolation and purification of this compound from Myxococcus xanthus presents a promising avenue for the discovery of new therapeutic agents. While a detailed, publicly available protocol is lacking, the generalized methodology presented here, based on standard practices for natural product isolation from myxobacteria, provides a solid foundation for researchers. Successful implementation of this protocol will require careful optimization of each step, coupled with robust analytical monitoring to maximize yield and purity. Further investigation into the fermentation conditions and the development of more efficient purification strategies will be crucial for the advancement of this compound from a laboratory curiosity to a potential clinical candidate.

References

- 1. This compound, a new natural saframycin isolated from a myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US9611491B2 - Biosynthetic pathway for heterologous expression of a nonribosomal peptide synthetase drug and analogs - Google Patents [patents.google.com]

- 3. A new Myxococcus xanthus gene cluster for the biosynthesis of the antibiotic this compound encoding a peptide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Saframycin Mx1 in Bacterial Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saframycin Mx1 is a potent antibiotic belonging to the tetrahydroisoquinoline family, originally isolated from the myxobacterium Myxococcus xanthus.[1] As a member of the saframycin group of antibiotics, it exhibits significant antitumor and antibacterial properties. Its primary mechanism of action involves the inhibition of nucleic acid synthesis through covalent binding to DNA.[2][3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in bacterial cell culture, with a focus on Gram-positive bacteria, against which it has shown notable activity.

Mechanism of Action

This compound, like other saframycins, acts as a DNA-binding agent. The molecule contains a reactive α-cyanoamine group which, upon reduction of the quinone moieties, can be eliminated. This leads to the formation of an electrophilic iminium ion intermediate. This reactive intermediate then covalently alkylates guanine residues within the minor groove of the DNA double helix.[2][4] This DNA adduct formation disrupts normal DNA replication and transcription, ultimately leading to the inhibition of bacterial growth and cell death. While the precise signaling cascade triggered by this DNA damage in bacteria is a subject of ongoing research, it is understood to activate DNA damage response pathways.

Caption: Proposed mechanism of this compound action in bacterial cells.

Data Presentation

While specific Minimum Inhibitory Concentration (MIC) values for this compound against a wide range of bacteria are not extensively published, the following table provides a template for researchers to populate with their own experimental data. The saframycin family of antibiotics is known to be particularly effective against Gram-positive bacteria.

| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | Reference Compound MIC (µg/mL) |

| Staphylococcus aureus | Positive | [Enter Experimental Data] | [e.g., Vancomycin] |

| Bacillus subtilis | Positive | [Enter Experimental Data] | [e.g., Penicillin] |

| Enterococcus faecalis | Positive | [Enter Experimental Data] | [e.g., Ampicillin] |

| Escherichia coli | Negative | [Enter Experimental Data] | [e.g., Ciprofloxacin] |